molecular formula C12H11BrO6 B3137026 Trimethyl 2-bromobenzene-1,3,5-tricarboxylate CAS No. 43141-00-0

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate

Cat. No.: B3137026
CAS No.: 43141-00-0
M. Wt: 331.12 g/mol
InChI Key: UIYUIQLZRLRWPI-UHFFFAOYSA-N
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Description

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate is an organic compound with the molecular formula C12H11BrO6 and a molecular weight of 331.12 g/mol . This compound is a derivative of benzene, where three carboxylate groups and one bromine atom are attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The formation of strong O-H…O hydrogen bonds is disabled by esterification of the acid functions . Nevertheless, the packing of the compound features solvent-free molecular layers formed by Br…O contacts and connected van der Waals interactions .

Safety and Hazards

The compound may be harmful if swallowed, in contact with skin, or if inhaled . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate can be synthesized through a multi-step reaction process. One common method involves the esterification of 2-bromobenzene-1,3,5-tricarboxylic acid with methanol in the presence of concentrated sulfuric acid. The reaction mixture is heated under reflux conditions for 18 hours, followed by distillation to remove methanol. The residue is then diluted with water and extracted with diethyl ether. The organic phases are combined, washed with water, and dried over sodium sulfate. The solvent is evaporated to yield the product as a yellow oil, which is further purified by recrystallization .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide in aqueous solutions, are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Ester Hydrolysis: 2-bromobenzene-1,3,5-tricarboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl 1,3,5-benzenetricarboxylate: Similar structure but without the bromine atom.

    1,3,5-Tribromobenzene: Contains three bromine atoms instead of carboxylate groups.

    Benzene-1,3,5-tricarboxamide: Contains amide groups instead of ester groups

Uniqueness

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate is unique due to the presence of both bromine and carboxylate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound for scientific and industrial purposes.

Properties

IUPAC Name

trimethyl 2-bromobenzene-1,3,5-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO6/c1-17-10(14)6-4-7(11(15)18-2)9(13)8(5-6)12(16)19-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYUIQLZRLRWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)C(=O)OC)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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